

spectroscopic characterization of PYR14-TFSI (NMR, IR)

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An In-depth Technical Guide to the Spectroscopic Characterization of PYR14-TFSI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (**PYR14-TFSI**), a prominent room-temperature ionic liquid (RTIL). This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols, and the logical framework for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **PYR14-TFSI** in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed picture of the cation's structure can be constructed.

Quantitative NMR Data

The following table summarizes the expected 1 H and 13 C NMR chemical shifts (δ) and coupling constants (J) for the PYR14 cation in **PYR14-TFSI**, based on spectral data and analysis of structurally similar compounds. The atom numbering corresponds to the structure provided below.

Structure of PYR14 Cation:



Table 1: 1H and 13C NMR Data for the PYR14 Cation

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹ H Coupling Constant (J, Hz) | ¹³ C Chemical Shift (δ, ppm) |
|-------------|-------------------------------|-----------------|--|--|
| 1 | ~3.02 | S | - | ~48.45 |
| 2, 3 | ~2.12 | m | - | ~21.99 |
| 4 | ~3.33 | m | - | ~64.38 |
| 5 | ~1.72 | m | - | ~25.84 |
| 6 | ~1.37 | sext | ~7.4 | ~20.19 |
| 7 | ~0.89 | t | ~7.4 | ~14.25 |

Note: Data is compiled from analogous compounds and spectral interpretations.[1] Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of **PYR14-TFSI** is outlined below.

Instrumentation:

 A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of PYR14-TFSI.
- Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm
 NMR tube. The typical volume is 0.6-0.7 mL.
- Ensure the sample is fully dissolved and the solution is homogeneous.



Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and match the probe for the desired nuclei (¹H and ¹³C).
- Shim the magnetic field to achieve optimal resolution and lineshape.
- Acquire a ¹H NMR spectrum. Typical parameters include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

• Acquire a ¹³C NMR spectrum. Typical parameters include:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or higher, depending on sample concentration.

• Proton decoupling is typically applied to simplify the spectrum.

Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H spectrum.



Identify peak multiplicities and measure coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecules within **PYR14-TFSI**, providing a characteristic fingerprint of its functional groups and overall structure.

Quantitative IR Data

The following table presents the key vibrational frequencies and their assignments for **PYR14-TFSI**.

Table 2: FTIR Peak Assignments for PYR14-TFSI

| Wavenumber (cm ⁻¹) | Assignment | |
|--------------------------------|--|--|
| 2970, 2943, 2882 | C-H stretching vibrations of the pyrrolidinium cation | |
| 1467, 1433 | C-H bending vibrations of the pyrrolidinium cation | |
| 1350 | Asymmetric SO ₂ stretching of the TFSI ⁻ anion | |
| 1185 | Asymmetric CF₃ stretching of the TFSI ⁻ anion | |
| 1135 | S-N-S stretching of the TFSI ⁻ anion | |
| 1055 | Symmetric SO ₂ stretching of the TFSI ⁻ anion | |
| 790 | CF₃ bending of the TFSI ⁻ anion | |
| 740 | S-N-S bending of the TFSI ⁻ anion | |

Source: Adapted from In Situ Infrared Spectroscopy Study of PYR14TFSI Ionic Liquid Stability for Li-O2 Battery.[2]

Experimental Protocol for FTIR Spectroscopy

A standard procedure for obtaining the FTIR spectrum of **PYR14-TFSI** using an Attenuated Total Reflectance (ATR) accessory is provided below.



Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.
- An ATR accessory with a suitable crystal (e.g., diamond or germanium).

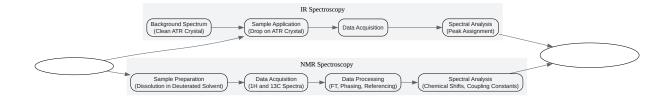
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small drop of PYR14-TFSI directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
- Cleaning:
 - Thoroughly clean the ATR crystal after the measurement using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Experimental Workflow and Logical Relationships

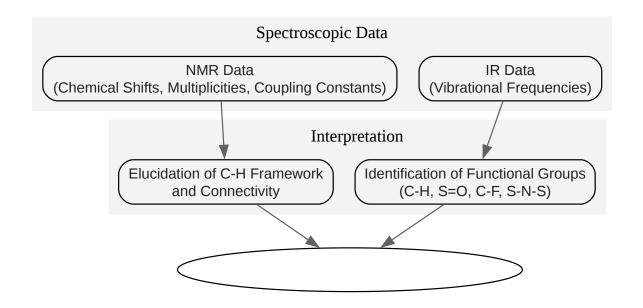
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structural confirmation.





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Caption: Experimental workflow for the spectroscopic characterization of **PYR14-TFSI**.



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Caption: Logical relationship for the structural confirmation of **PYR14-TFSI**.



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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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